4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features multiple functional groups, including benzofuran, furan, morpholine, and pyrrolidone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the benzofuran moiety: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an appropriate acyl chloride.
Construction of the pyrrolidone core: The pyrrolidone ring can be synthesized through a condensation reaction between an amine and a carbonyl compound, followed by cyclization.
Attachment of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions using a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its multiple functional groups, which can interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds containing benzofuran, furan, morpholine, or pyrrolidone moieties.
Benzofuran derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Furan derivatives: Furan-containing compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Morpholine derivatives: Morpholine-containing compounds are commonly used as solvents, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals.
Pyrrolidone derivatives: Pyrrolidone compounds are widely used in the pharmaceutical industry as solvents, excipients, and active pharmaceutical ingredients.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart a wide range of chemical and biological properties
Properties
Molecular Formula |
C25H26N2O6 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H26N2O6/c1-16-7-8-19(32-16)22-21(23(28)20-15-17-5-2-3-6-18(17)33-20)24(29)25(30)27(22)10-4-9-26-11-13-31-14-12-26/h2-3,5-8,15,22,29H,4,9-14H2,1H3 |
InChI Key |
CCUSPNLYQMZXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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